molecular formula C9H17NO3S B1584109 Tropine-3-mesylate CAS No. 35130-97-3

Tropine-3-mesylate

Cat. No.: B1584109
CAS No.: 35130-97-3
M. Wt: 219.3 g/mol
InChI Key: JDDPSVBBPCQWAL-UHFFFAOYSA-N
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Description

Tropine-3-mesylate is a chemical compound with the molecular formula C9H17NO3S. It is a derivative of tropine, a tropane alkaloid, and is characterized by the presence of a methanesulfonate group. Tropane alkaloids are known for their significant pharmacological properties and have been used in medicine for centuries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tropine-3-mesylate typically involves the esterification of tropine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{Tropine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Chemical Reactions Analysis

Types of Reactions: Tropine-3-mesylate undergoes various chemical reactions, including:

    Substitution Reactions: The methanesulfonate group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form tropine and methanesulfonic acid.

    Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or alcohols in the presence of a base.

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Oxidation and Reduction: Various oxidizing and reducing agents depending on the desired transformation.

Major Products Formed:

Scientific Research Applications

Tropine-3-mesylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other tropane derivatives.

    Biology: Studied for its effects on biological systems, particularly its interactions with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic applications, including its use as an anticholinergic agent.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of tropine-3-mesylate involves its interaction with muscarinic acetylcholine receptors. By binding to these receptors, it inhibits the action of acetylcholine, leading to anticholinergic effects. This mechanism is similar to that of other tropane alkaloids, such as atropine and scopolamine .

Comparison with Similar Compounds

    Atropine: A well-known tropane alkaloid with anticholinergic properties.

    Scopolamine: Another tropane alkaloid used for its sedative and antiemetic effects.

    Cocaine: A tropane alkaloid with stimulant and local anesthetic properties.

Comparison: Tropine-3-mesylate is unique in its structure due to the presence of the methanesulfonate group, which imparts different chemical properties compared to other tropane alkaloids.

Properties

IUPAC Name

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3S/c1-10-7-3-4-8(10)6-9(5-7)13-14(2,11)12/h7-9H,3-6H2,1-2H3/t7-,8+,9?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDPSVBBPCQWAL-JVHMLUBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20892383
Record name Tropine-3-mesylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35130-97-3
Record name Tropine 3-mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035130973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tropine-3-mesylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl methanesulfonate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.841
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Record name 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, methanesulfonate (1:1), (3-endo)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TROPINE 3-MESYLATE
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Synthesis routes and methods I

Procedure details

Tropine (50 g) and triethylamine (60 mL, 43.56 g) in dichloromethane (1 L) were cooled to −10° C. Methane sulphonyl chloride (36 mL, 53.28 g) in dichloromethane (0.2 L) was added over 1 h at −5+/−2° C. After 0.5 h a solution of potassium carbonate (150 g) in water (0.4 L) was added and the mixture warmed to 20° C. The phases were separated and the aqueous phase extracted with further dichloromethane (1×0.2 L). The combined dichloromethane solution was concentrated by distillation collecting 1 L. n-Heptane (0.875 L) was added and the mixture stirred for 0.5 h. The solution was decanted off and then concentrated by distillation at 610 to 650 mbar until a solution temperature of 63° C. was reached. The solution was cooled to 0° C. with crystallization occurring during the cooling. The mixture was stirred for 1 h, the product isolated by filtration, washed and dried at <30° C. to give the title compound (60.62 g, 78.1%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two
Quantity
0.2 L
Type
solvent
Reaction Step Two
Quantity
150 g
Type
reactant
Reaction Step Three
Name
Quantity
0.4 L
Type
solvent
Reaction Step Three
Yield
78.1%

Synthesis routes and methods II

Procedure details

Tropine (500 g, 3.54 mol) and triethylamine (590 mL, 430 g, 4.25 mol) were mixed in dichloromethane (10 L) and cooled to <−5° C. under a stream of nitrogen. A solution of methane sulphonyl chloride (329 mL, 487 g, 4.25 mol) in dichloromethane (2 L) was added over 4.33 h between −10.4 and −4.9° C. The mixture was stirred for 15 min, the cooling bath removed, and potassium carbonate solution (2.5 L, GB98596-043)) and deionised water (1.25 L) were added. The additions took 4 min and caused an exotherm raising the temperature to 2.8° C. The mixture was warmed to 15 to 20° C., filtered and the phases allowed to separate. The aqueous phase was extracted further with dichloromethane (2.5 L). The combined organic phases were heated to distil off dichloromethane at atmospheric pressure; 10 L were collected over 1.75 h reaching a base temp. of 42.8° C. and vapour temperature of 42° C. Hexane (7.5 L) was added and after allowing the mixture to cool (overnight) the mixture was filtered and the filtrate returned to a clean flask. The solution was reheated to distil at atmospheric pressure; 7.5 L were collected up to base and vapour temperatures of 60.5 and 62° C. respectively. The mixture was cooled to 0 to 5° C., stirred for 1 h, the product filtered off and washed with hexane (1.5 L). The product was dried under vacuum in a dessicator. Crystallisation from ethyl acetate/hexane or dichloromethane/hexane gave crystalline title compound which was then used in Step 3.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
590 mL
Type
reactant
Reaction Step One
Quantity
10 L
Type
solvent
Reaction Step One
Quantity
329 mL
Type
reactant
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Tropine (50 g) and diisopropylethylamine (48.05 g) in dichloromethane (0.5 L) were cooled to −10° C. Methane sulphonyl chloride (44.7 g) in dichloromethane (0.125 L) was added over 0.75 h at <−5° C. After 0.5 h a solution of potassium carbonate (75 g) in water (0.2 L) was added and the mixture warmed to 20° C. The phases were separated and the dichloromethane solution concentrated by distillation under reduced pressure at <20° C. to leave a residue whereby the dichloromethane content was 51% w/w. Heptane (0.05 L) was added and the solution cooled to 0° C. to crystallize the title compound. Further heptane (0.45 L) was added and the mixture kept under vacuum (350 mbar) at 20-25° C. until the dichloromethane content was 8% w/w. The mixture was cooled to 0° C. and stirred for 1 h. The product was isolated by filtration, washed and dried at <30° C. to give the title compound (68.5 g, 88.1%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
48.05 g
Type
reactant
Reaction Step One
Quantity
0.5 L
Type
solvent
Reaction Step One
Quantity
44.7 g
Type
reactant
Reaction Step Two
Quantity
0.125 L
Type
solvent
Reaction Step Two
Quantity
75 g
Type
reactant
Reaction Step Three
Name
Quantity
0.2 L
Type
solvent
Reaction Step Three
Quantity
0.05 L
Type
solvent
Reaction Step Four
Yield
88.1%

Synthesis routes and methods IV

Procedure details

A solution of tropine (10.0 g, 70.8 mmol), 4-dimethylaminopyridine (80 mg, 0.60 mmol), and triethylamine (11.0 mL, 78.9 mmol) in DCM (125 mL) was cooled to 0° C., charged with methanesulfonyl chloride (5.50 mL, 71.0 mmol), slowly allowed to warm to rt, and stirred for an additional 16 h at rt. The reaction mixture was partitioned between CHCl3 and sat. NaHCO3, and the layers were separated. The aqueous layer was extracted with CHCl3 (3×) and the combined organic fractions were washed with sat. NaHCO3 (2×), brine (2×), dried over Na2SO4, filtered, and concentrated in vacuo resulting in the title compound as a pale brown solid. This material was taken on to the next step without further purification. 1H NMR (400 MHz, CDCl3): δ=1.94-2.09 (m, 6H), 2.20 (dt, J=15.4, 4.2 Hz, 2H), 2.28 (s, 3H), 2.99 (s, 3H), 3.10-3.17 (m, 2H), 4.94 (t, J=5.1 Hz, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
80 mg
Type
catalyst
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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